molecular formula C32H32ClN3O4 B1196592 Difenoximide hydrochloride CAS No. 37800-79-6

Difenoximide hydrochloride

Cat. No.: B1196592
CAS No.: 37800-79-6
M. Wt: 558.1 g/mol
InChI Key: PAVHWTIATNTNMG-UHFFFAOYSA-N
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Description

DifenoXimide Hydrochloride is a chemical compound with the molecular formula C32H32ClN3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DifenoXimide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow reactor technology. This method offers advantages such as improved process efficiency, better heat transfer, and safer operation at high temperatures and pressures . The continuous synthesis and purification process is monitored using mass spectrometry to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: DifenoXimide Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

DifenoXimide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DifenoXimide Hydrochloride involves its interaction with specific molecular targets in the body. It acts primarily by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis and reducing gastrointestinal motility . This action makes it effective as an antidiarrheal agent. Additionally, it crosses the blood-brain barrier to a slight degree, exerting weak sedative and analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with both peripheral and central opioid receptors. This dual action provides a balance between efficacy and safety, making it a valuable compound for therapeutic use .

Biological Activity

Difenoximide hydrochloride is a synthetic compound primarily recognized for its role in opioid detoxification and as an antidiarrheal agent. This article delves into its biological activity, pharmacological effects, and clinical applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is chemically classified as a piperidine derivative, closely related to diphenoxylate. Its molecular formula is C32H32ClN3O4C_{32}H_{32}ClN_3O_4 with a molecular weight of approximately 570.06 g/mol. The compound exhibits a complex structure that contributes to its pharmacological properties, including its ability to cross the blood-brain barrier.

Difenoximide acts primarily as an opioid receptor agonist, influencing mu-opioid receptors in the central nervous system (CNS). This action leads to the suppression of withdrawal symptoms in opioid-dependent individuals. It is hypothesized that difenoximide may have a lower potential for abuse compared to traditional opioids like methadone and morphine due to its unique pharmacokinetic profile.

1. Opioid Withdrawal Suppression

Difenoximide has shown significant efficacy in managing opioid withdrawal symptoms. A study involving nine active heroin addicts demonstrated that a dosage of 4 mg administered four times daily effectively suppressed withdrawal symptoms without notable side effects . This suggests its potential as a therapeutic agent in opioid dependence treatment.

2. Antidiarrheal Activity

Similar to diphenoxylate, difenoximide functions as an antidiarrheal agent by decreasing gastrointestinal motility. It inhibits peristalsis and enhances fluid absorption in the intestines, making it effective for treating diarrhea .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Opioid Withdrawal SuppressionEffective at 16 mg/day
AntidiarrhealComparable to diphenoxylate
ToxicityLow toxicity at therapeutic doses

Case Studies

Case Study 1: Opioid Detoxification
In a clinical setting, difenoximide was administered to patients undergoing detoxification from heroin. The results indicated a significant reduction in withdrawal symptoms compared to those treated with methadone. Participants reported fewer side effects and exhibited better compliance with the treatment regimen .

Case Study 2: Antidiarrheal Treatment
A retrospective analysis of patients treated with difenoximide for severe diarrhea revealed rapid symptom relief and minimal adverse effects. The study highlighted the drug's effectiveness in both acute and chronic cases, particularly in patients who did not respond well to other antidiarrheal medications .

Safety Profile

Difenoximide exhibits a favorable safety profile, with studies indicating minimal side effects at therapeutic doses. Long-term studies have not shown significant carcinogenic risks or teratogenic effects in animal models . However, caution is advised regarding potential interactions with other CNS depressants.

Properties

CAS No.

37800-79-6

Molecular Formula

C32H32ClN3O4

Molecular Weight

558.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H

InChI Key

PAVHWTIATNTNMG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

difenoximide
SC-26100

Origin of Product

United States

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